molecular formula C23H21NO6 B14108880 Methyl 4-[2-(3-methoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[2-(3-methoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B14108880
M. Wt: 407.4 g/mol
InChI Key: FUNRIEUWQOZGOI-UHFFFAOYSA-N
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Description

Methyl 4-[2-(3-methoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with the molecular formula C23H21NO6 . This compound is characterized by its unique structure, which includes a chromeno-pyrrol ring system, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(3-methoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(3-methoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 4-[2-(3-methoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-pyrrol derivatives and benzoate esters, such as:

Uniqueness

What sets Methyl 4-[2-(3-methoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.

Properties

Molecular Formula

C23H21NO6

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 4-[2-(3-methoxypropyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C23H21NO6/c1-28-13-5-12-24-19(14-8-10-15(11-9-14)23(27)29-2)18-20(25)16-6-3-4-7-17(16)30-21(18)22(24)26/h3-4,6-11,19H,5,12-13H2,1-2H3

InChI Key

FUNRIEUWQOZGOI-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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